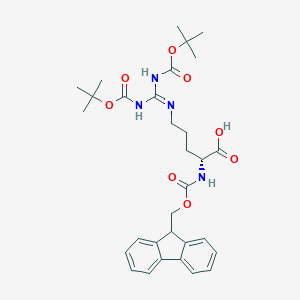

Fmoc-Arg(Z)2-OH

説明

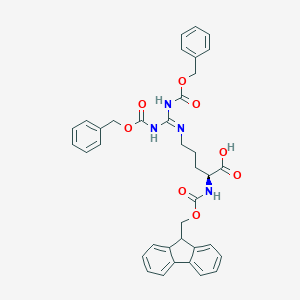

Fmoc-Arg(Z)2-OH is a derivative used for Fmoc solid-phase peptide synthesis (SPPS) of Arginine-containing peptides . It has a molecular formula of C37H36N4O8 and a molecular weight of 664.704 Da .

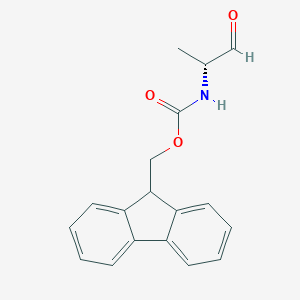

Synthesis Analysis

Fmoc-Arg(Z)2-OH can be synthesized starting from Z-Orn-OH and N,N′-bis (tert-butoxycarbonyl) -S-methylisothiourea . A method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent has been developed . This method is valuable for Fmoc deprotection in the synthesis of complex peptides that contain highly reactive electrophiles .

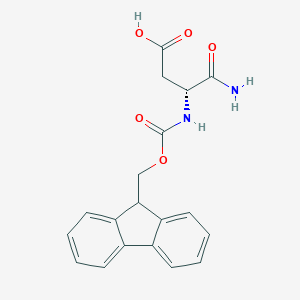

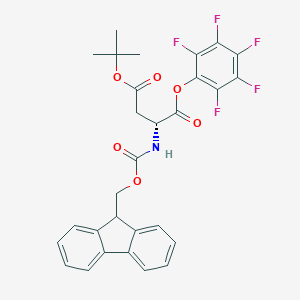

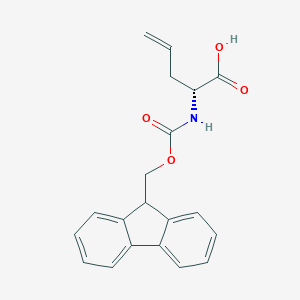

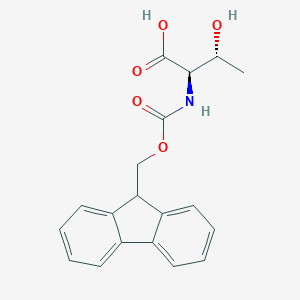

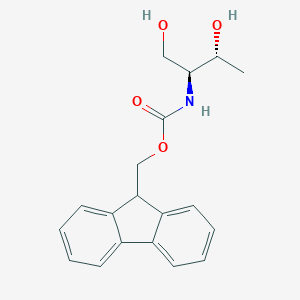

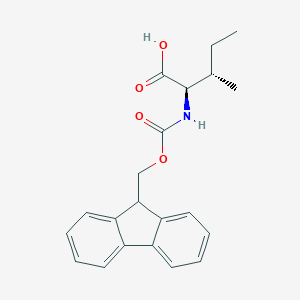

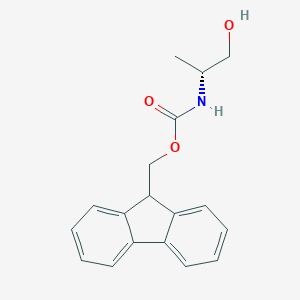

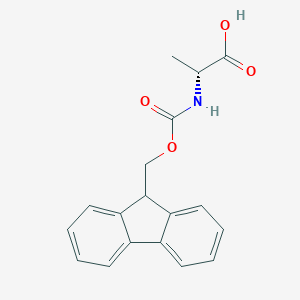

Molecular Structure Analysis

Fmoc-Arg(Z)2-OH contains a total of 89 bonds, including 53 non-H bonds, 29 multiple bonds, 17 rotatable bonds, 5 double bonds, 24 aromatic bonds, 1 five-membered ring, 4 six-membered rings, 2 nine-membered rings, 1 carboxylic acid (aliphatic), 3 (thio-) carbamate (aliphatic), 1 guanidine derivative, and 1 hydroxyl group .

Chemical Reactions Analysis

The Fmoc group in Fmoc-Arg(Z)2-OH can be removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Physical And Chemical Properties Analysis

Fmoc-Arg(Z)2-OH is a solid substance that should be stored in a sealed, dry place, preferably in a freezer under -20°C .

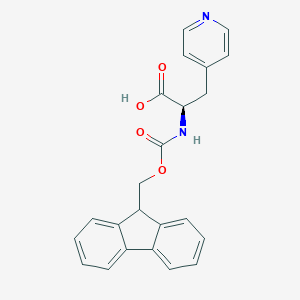

科学的研究の応用

Cell Culture Applications : Fmoc-3F-Phe-Arg-NH2 and Fmoc-3F-Phe-Asp-OH dipeptides form nanofibril hydrogels that support the growth of NIH 3T3 fibroblast cells, effectively mimicking integrin-binding RGD peptides of fibronectin (Liyanage et al., 2015).

Solid-Phase Peptide Synthesis (SPPS) : Fmoc-Arg(Pbf)-OH is utilized in SPPS, with a study finding that N-butylpyrrolidinone (NBP) serves as an effective alternative solvent to DMF for the incorporation of Fmoc-Arg(Pbf)-OH in peptide chains (de la Torre et al., 2020).

Synthesis of Pseudopeptides : Fmoc synthesis strategies are employed for introducing cyanomethyleneamino [CH(CN)NH] groups, a peptide bond surrogate, in the synthesis of neurotensin analogs (Herranz et al., 1993).

Synthesis of Opioid Peptides : Derivatives of Fmoc-Arg(Z)2-OH are used in the synthesis of opioid peptides, showing potential for designing biologically active peptides resistant to trypsin-like enzymes (Izdebski et al., 2007).

Development of New Protecting Groups : Studies have been conducted to develop new protecting groups for Fmoc-Arg(Z)2-OH in peptide synthesis, enhancing acid lability and efficiency (Ali et al., 1995).

Synthesis Methodology Improvement : Research has focused on improving synthesis methodologies for Fmoc-Arg(Z)2-OH, including the use of phase-transfer catalyzers and temperature control to increase yield (Yong-yu, 2006).

Economical Preparation Methods : Efficient and economical preparation methods for Fmoc-Arg(Z)2-OH derivatives have been developed, such as using diisopropylethylamine (DIEA) for the synthesis of Fmoc-Argω,ω′(Boc)2-OH (Zhu et al., 2010).

Prevention of Aspartimide Formation in SPPS : New aspartate protecting groups have been developed to minimize aspartimide formation, a common issue in Fmoc/tBu chemistry of SPPS (Behrendt et al., 2015).

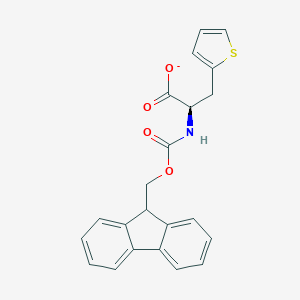

Antibacterial Composite Materials : Fmoc-decorated self-assembling building blocks, including Fmoc-Arg(Z)2-OH derivatives, have shown potential in developing antibacterial and anti-inflammatory biomedical materials (Schnaider et al., 2019).

Supramolecular Gels for Biomedical Applications : Supramolecular hydrogels based on Fmoc-functionalized amino acids, including Fmoc-Arg(Z)2-OH derivatives, are explored for biomedical applications due to their biocompatible properties (Croitoriu et al., 2021).

Safety And Hazards

Fmoc-Arg(Z)2-OH is classified under GHS07. It has hazard statements H302-H312-H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

特性

IUPAC Name |

(2S)-5-[bis(phenylmethoxycarbonylamino)methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H36N4O8/c42-33(43)32(39-35(44)49-24-31-29-18-9-7-16-27(29)28-17-8-10-19-30(28)31)20-11-21-38-34(40-36(45)47-22-25-12-3-1-4-13-25)41-37(46)48-23-26-14-5-2-6-15-26/h1-10,12-19,31-32H,11,20-24H2,(H,39,44)(H,42,43)(H2,38,40,41,45,46)/t32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLWMVWWEOHTNTR-YTTGMZPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)NC(=O)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)NC(=O)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H36N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30441629 | |

| Record name | N~5~-(3,7-Dioxo-1,9-diphenyl-2,8-dioxa-4,6-diazanonan-5-ylidene)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

664.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Arg(Z)2-OH | |

CAS RN |

207857-35-0 | |

| Record name | N~5~-(3,7-Dioxo-1,9-diphenyl-2,8-dioxa-4,6-diazanonan-5-ylidene)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

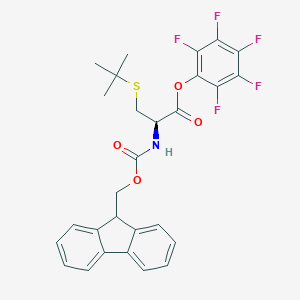

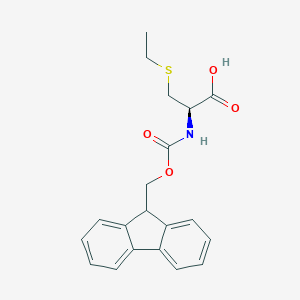

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。